![molecular formula C18H11F3N2O4S B2850126 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate CAS No. 877636-63-0](/img/structure/B2850126.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate, also known as KPT-8602, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds called selective inhibitors of nuclear export (SINEs), which target the nuclear export protein XPO1, also known as CRM1. XPO1 is a key regulator of the nuclear-cytoplasmic transport of proteins and RNAs, and it is overexpressed in many types of cancer.
Applications De Recherche Scientifique
Cardiovascular Research
This compound, also known as ML221, has been identified as a functional antagonist of the apelin (APJ) receptor . The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is implicated in the pathogenesis of cardiovascular diseases. ML221 has shown potential in cell-based assays for its selectivity and effectiveness in modulating this system, which could lead to new therapeutic strategies for treating cardiovascular conditions.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties . The structure has been modified to develop promising antibacterial agents, particularly targeting tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme associated with bacterial resistance. This application is critical in the fight against drug-resistant bacterial strains.
Antiviral Research
Derivatives of the compound have shown substantial antiviral activity in studies . The development of new antiviral drugs is essential, especially with the emergence of new viral pathogens. This compound’s ability to inhibit viral replication could be pivotal in creating effective treatments for various viral infections.
GPCR Receptor Research
ML221’s selectivity profile indicates minimal binding activity to other G-protein-coupled receptors (GPCRs), except for the κ-opioid and benzodiazepinone receptors . This specificity makes it an excellent tool for studying GPCR-related functions and could help in the design of targeted therapies that minimize off-target effects.
Chemical Genomics
As part of chemical genomics research, ML221 was derived from a high-throughput screening (HTS) of a large compound collection . This demonstrates the compound’s utility in large-scale screenings to identify potential modulators of various biological targets, which is fundamental in the early stages of drug discovery.
Propriétés
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)12-4-1-3-11(7-12)16(25)27-15-9-26-13(8-14(15)24)10-28-17-22-5-2-6-23-17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUDRBBUOWNDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.